molecular formula C8H10BrFN2S B2481743 {[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326811-95-3

{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B2481743
CAS No.: 1326811-95-3
M. Wt: 265.14
InChI Key: UXQBVYQJXUFHPO-UHFFFAOYSA-N
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Description

{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound with the molecular formula C8H10BrFN2S. It is used primarily in research settings and has various applications in chemistry and biology. The compound is known for its unique structural properties, which include a fluorophenyl group and a sulfanyl group attached to a methanimidamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 2-fluorobenzyl chloride with thiourea, followed by treatment with hydrobromic acid. The reaction conditions usually require a controlled temperature environment to ensure the proper formation of the desired product.

    Step 1: React 2-fluorobenzyl chloride with thiourea in an organic solvent such as ethanol.

    Step 2: Heat the reaction mixture to reflux for several hours.

    Step 3: Cool the reaction mixture and add hydrobromic acid to precipitate the hydrobromide salt of the product.

    Step 4: Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include additional techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorophenyl and sulfanyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
  • {[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide
  • {[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide

Uniqueness

{[(2-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in research applications where specific reactivity and binding properties are required.

Properties

IUPAC Name

(2-fluorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQBVYQJXUFHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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